3-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
Beschreibung
The compound 3-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one features a hybrid heterocyclic architecture with multiple pharmacophoric elements:
- 1H-1,2,4-triazol-5(4H)-one core: A five-membered ring with hydrogen-bonding capacity, often associated with kinase inhibition or antimicrobial activity.
- 2-Fluorophenyl substituent: Fluorine’s electronegativity enhances metabolic stability and binding affinity in medicinal chemistry contexts.
While direct physicochemical or biological data for this compound are unavailable in the provided evidence, its structural motifs align with compounds reported in pharmaceutical patents and crystallographic studies .
Eigenschaften
IUPAC Name |
3-[[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl]-4-(2-fluorophenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O2S/c22-15-3-1-2-4-18(15)28-19(23-24-21(28)30)11-13-7-9-27(10-8-13)20(29)14-5-6-16-17(12-14)26-31-25-16/h1-6,12-13H,7-11H2,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQGBAZEULQYDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NNC(=O)N2C3=CC=CC=C3F)C(=O)C4=CC5=NSN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule characterized by a unique structural arrangement that includes a piperidine ring and a benzo[c][1,2,5]thiadiazole moiety. The biological activity of this compound is of significant interest due to its potential therapeutic applications in various fields, including antimicrobial, antiviral, and anticancer research.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Piperidine Ring : Known for its role in pharmacological activity.
- Benzo[c][1,2,5]thiadiazole Moiety : Associated with electron-deficient properties that enhance biological interactions.
- Triazole Core : Contributes to the compound’s biological efficacy through its ability to interact with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits diverse biological activities. The presence of the benzothiadiazole moiety is particularly noteworthy as it has been linked to multiple therapeutic effects. Below are detailed findings regarding its biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures to 3-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one demonstrate significant antimicrobial properties. For instance:
- Mechanism : The compound may disrupt bacterial cell walls or inhibit essential enzymes.
- Tested Strains : Efficacy has been evaluated against Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans.
Antiviral Activity
The compound shows promise in antiviral applications:
- Targeting Mechanism : It may inhibit viral replication by modulating enzyme activities related to viral life cycles.
- Similar Compounds : Other benzothiadiazole derivatives have been reported to exhibit anti-HIV properties.
Anticancer Potential
Research into the anticancer effects of this compound is ongoing:
- Cell Line Studies : Preliminary studies indicate cytotoxic effects against various cancer cell lines.
- Mechanisms of Action : Potential mechanisms include apoptosis induction and inhibition of tumor growth through interference with cell signaling pathways.
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the biological activity of similar compounds. Here are some notable findings:
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups has been shown to enhance antimicrobial activity.
- Hydrophobic Interactions : The hydrophobic regions of the molecule contribute to its binding efficacy with biological targets.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with analogs from the literature:
Key Observations:
Core Heterocycles: The target’s triazolone core differs from pyrazolo[3,4-d]pyrimidine () and pyrazolone (). Triazolones offer fewer hydrogen-bonding sites compared to pyrazolo-pyrimidines but greater rigidity than pyrazolones . Chromenone in compounds introduces a fused benzopyrone system, absent in the target, which may influence π-π stacking or metabolic pathways .
Substituent Effects: The 2-fluorophenyl group in the target contrasts with 3-fluorophenyl in analogs. Ortho-substituted fluorophenyl groups may impose steric hindrance, altering target binding . Benzo[c][1,2,5]thiadiazole vs.
Physicochemical Properties: The compound with a 2,4-dimethylthiazol-5-yl substituent exhibits a molecular weight of 531.3 g/mol and a melting point of 252–255°C, suggesting moderate stability . The target’s lack of a chromenone system may reduce molecular weight but increase hydrophobicity.
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis involves three critical stages:
- Step 1 : Functionalization of the piperidine ring with benzo[c][1,2,5]thiadiazole via carbonyl coupling. This requires precise stoichiometric control of reagents (e.g., benzo[c][1,2,5]thiadiazole-5-carbonyl chloride) and catalysts (e.g., DCC/DMAP) in anhydrous dichloromethane at 0–5°C .
- Step 2 : Introduction of the 2-fluorophenyl group to the triazolone core via nucleophilic substitution or Suzuki-Miyaura cross-coupling. Solvent selection (e.g., DMF or THF) and Pd-based catalysts are critical for yield optimization .
- Step 3 : Purification via recrystallization or column chromatography, monitored by HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity . Challenges : Competing side reactions (e.g., triazole ring decomposition under acidic conditions) and steric hindrance during piperidine functionalization.
Q. Which analytical techniques are essential for structural characterization?
- 1H/13C NMR : Confirm regioselectivity of the triazolone ring and fluorophenyl substitution. Key signals include δ 8.2–8.5 ppm (benzo[c][1,2,5]thiadiazole protons) and δ 7.3–7.6 ppm (fluorophenyl protons) .
- HRMS : Validate molecular weight (e.g., [M+H]+ expected for C21H16F N6O2S: 435.1034) .
- FT-IR : Identify carbonyl stretches (~1680 cm⁻¹) and thiadiazole C-S vibrations (~680 cm⁻¹) .
Q. How is preliminary biological activity screening conducted?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (IC50 determination) .
- Antimicrobial profiling : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Data interpretation : Compare IC50 values with structurally similar compounds (e.g., triazole-thiadiazole hybrids) to identify activity trends .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce by-products?
- Design of Experiments (DoE) : Apply factorial design to evaluate variables (temperature, solvent polarity, catalyst loading). For example, optimize Suzuki-Miyaura coupling using Pd(PPh3)4 (0.5–2 mol%) in THF/water (3:1) at 80°C .
- Continuous-flow reactors : Enhance piperidine-thiadiazole coupling efficiency by minimizing thermal degradation (residence time: 10–15 min, 50°C) .
- By-product analysis : Use LC-MS to identify intermediates (e.g., hydrolyzed carbonyl derivatives) and adjust pH or solvent polarity to suppress their formation .
Q. How to resolve contradictions in biological activity data across studies?
- Case study : If conflicting IC50 values arise for anticancer activity:
- Replicate assays under standardized conditions (e.g., 24-h exposure, 10% FBS) .
- Validate target engagement via Western blotting (e.g., apoptosis markers like caspase-3) or molecular docking (e.g., binding affinity to EGFR kinase) .
- Statistical tools : Apply ANOVA to assess inter-lab variability or batch effects in compound purity .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., tubulin or DNA gyrase). Prioritize residues within 4 Å of the fluorophenyl group .
- QSAR modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors/acceptors. Validate against experimental IC50 data from analogs .
- MD simulations : Assess stability of compound-protein complexes over 100 ns trajectories (e.g., GROMACS software) .
Q. How to investigate metabolic stability and pharmacokinetic (PK) properties?
- In vitro ADME :
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- In vivo PK : Administer to rodents (IV/PO) and calculate AUC, t1/2, and bioavailability. Compare with structurally simplified analogs to identify metabolic hotspots (e.g., triazolone ring oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
